molecular formula C10H11NO4 B2947644 methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate CAS No. 881441-91-4

methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate

Cat. No.: B2947644
CAS No.: 881441-91-4
M. Wt: 209.201
InChI Key: VUQQWMLOBDJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dione derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

Methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate exerts its effects involves interactions with specific molecular targets. The pyrrole ring structure allows the compound to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carboxylic acid: A precursor in the synthesis of methyl 4-(1-methyl-1H-pyrrol-2-yl)-2,4-dioxobutanoate.

    Pyrrole-2,4-dione derivatives: Compounds with similar structural features and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties

Properties

IUPAC Name

methyl 4-(1-methylpyrrol-2-yl)-2,4-dioxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11-5-3-4-7(11)8(12)6-9(13)10(14)15-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQWMLOBDJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.